molecular formula C12H13N3O2S B1596826 (Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide CAS No. 306935-19-3

(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide

Cat. No. B1596826
CAS RN: 306935-19-3
M. Wt: 263.32 g/mol
InChI Key: QHRPKGPTUYZTBY-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide, or HMTMBC, is a compound that has been studied for its potential applications in scientific research. HMTMBC is a member of the thiazole family and is a derivative of benzene-1-carboximidamide. It is a hydroxylated compound with a methyl thiazole group and is characterized by its yellowish-brown crystalline solid form. HMTMBC has been studied for its ability to serve as a reagent for the synthesis of other compounds, its potential use as an inhibitor of certain enzymes, and its potential application in the study of biochemical and physiological processes. In

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been recognized for their potential as antioxidants. These compounds can act as free radical scavengers, protecting cells from oxidative stress that can lead to chronic diseases . The specific structure of the compound may influence its efficacy as an antioxidant, making it a subject of interest for research in preventing age-related diseases and preserving cellular health.

Analgesic and Anti-inflammatory Activity

Compounds with a thiazole ring have shown significant analgesic and anti-inflammatory activities . This makes them valuable for the development of new pain relief medications with potentially fewer side effects than current treatments. Research into the analgesic properties of this particular compound could lead to breakthroughs in pain management.

Antimicrobial and Antifungal Activity

Thiazole derivatives are known to possess strong antimicrobial and antifungal properties . This compound could be studied for its effectiveness against various bacterial and fungal strains, contributing to the development of new antibiotics and antifungal agents, especially in a time when antibiotic resistance is a growing concern.

Antiviral Activity

The thiazole ring is present in several antiretroviral drugs, indicating its importance in combating viral infections . Investigating the antiviral capabilities of this compound, particularly against HIV, could provide insights into new treatments for viral diseases.

Antitumor and Cytotoxic Activity

Research has highlighted the antitumor and cytotoxic potential of thiazole derivatives . Studying this compound’s ability to inhibit cancer cell growth could contribute to the development of novel anticancer therapies, offering hope for more effective treatment options.

Neuroprotective Activity

Thiazoles have been associated with neuroprotective effects, suggesting their use in treating neurodegenerative disorders . Exploring the neuroprotective applications of this compound could lead to advancements in therapies for conditions like Alzheimer’s and Parkinson’s disease.

Antidiabetic Activity

Some thiazole derivatives have shown promise in managing diabetes by influencing blood sugar levels . Research into this compound’s antidiabetic properties could pave the way for new treatments that help manage or even prevent diabetes.

Hepatoprotective Activity

The hepatoprotective activity of thiazole compounds is another area of interest, with potential applications in protecting the liver from various toxins . This compound could be studied for its ability to preserve liver function and prevent liver diseases.

properties

IUPAC Name

N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-14-10(7-18-8)6-17-11-4-2-9(3-5-11)12(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRPKGPTUYZTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide

CAS RN

306935-19-3
Record name N-Hydroxy-4-[(2-methyl-4-thiazolyl)methoxy]benzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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